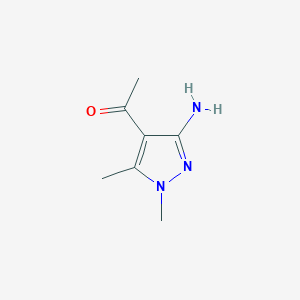
3-Bromo-2-chloro-6-methylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated pyridines, including 3-Bromo-2-chloro-6-methylpyridine, typically involves multistep chemical processes. These processes can include halogenation, nucleophilic substitution, and catalytic cross-coupling reactions. For instance, a related compound, 2-Amino-6-bromopyridine, was synthesized from 2-amino-6-methylpyridine through diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, showcasing the complex procedures involved in halopyridine synthesis (Xu Liang, 2010).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-6-methylpyridine, as with similar compounds, is determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods provide insights into the arrangement of atoms, bond lengths, angles, and overall geometry of the molecule. For example, the crystal structure of a related Schiff base compound highlighted the trans configuration about the C=N double bond and nearly coplanar arrangement of benzene and pyridine rings, indicating the structural characteristics that can influence the reactivity and properties of such molecules (Wang, Nong, Sht, Qi, 2008).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Chemistry
- “3-Bromo-2-chloro-6-methylpyridine” could be used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are being studied for their potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
- The synthesis strategy starting from 2-fluoro-4-methylpyridine was reported to be more efficient and versatile than the one starting from 2-bromo-4-methylpyridine .
-
Organic Synthesis
- “3-Bromo-2-chloro-6-methylpyridine” could be used in the synthesis of various organic compounds . For example, it could be used to synthesize “6,6’-dimethyl-2,2’-bipyridine”, “6-methyl-2-pyridyl-2-pyridylmethanone”, “2-methyl-6-(trimethylsilyl)-pyridine”, and "N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy)" .
-
Chemical Synthesis
-
Material Science
-
Catalysis
-
Medicinal Chemistry
- “3-Bromo-2-chloro-6-methylpyridine” could be used in the synthesis of bioactive compounds . For example, it could be used in the synthesis of “2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole” and “2- (2,3-dihydroxypropylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole”, which are potent p38α mitogen-activated protein kinase inhibitors .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDQYSIJBRTRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370297 | |
| Record name | 3-bromo-2-chloro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-6-methylpyridine | |
CAS RN |
185017-72-5 | |
| Record name | 3-bromo-2-chloro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chloro-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)

![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)


![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)




![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
